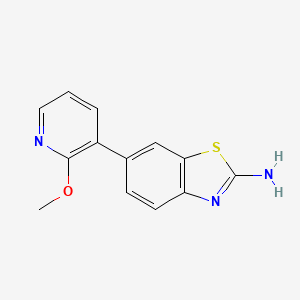
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features both a benzothiazole and a methoxypyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine typically involves the formation of the benzothiazole ring followed by the introduction of the methoxypyridine group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The methoxypyridine group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The methoxypyridine and benzothiazole rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
科学的研究の応用
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of 6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The compound can also interact with cellular signaling pathways, leading to changes in gene expression and protein activity.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their anti-fibrotic activities.
Thiazole derivatives: Compounds containing the thiazole ring have diverse biological activities, including antimicrobial and antitumor properties.
Benzamide derivatives: These compounds are known for their antioxidant and antibacterial activities.
Uniqueness
6-(2-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole and methoxypyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials.
特性
CAS番号 |
1244041-72-2 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC名 |
6-(2-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-12-9(3-2-6-15-12)8-4-5-10-11(7-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16) |
InChIキー |
UZEVZZYLLIUJIR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)C2=CC3=C(C=C2)N=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)



![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
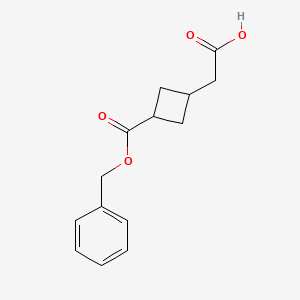
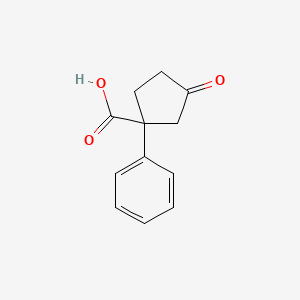
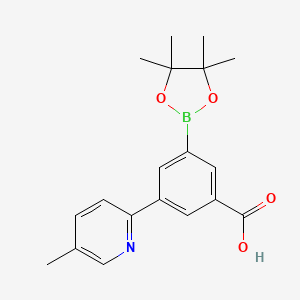

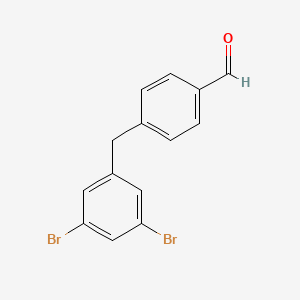

![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)

